3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the class of 3,6-disubstituted triazolothiadiazoles, a scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its structure features a fused triazolo-thiadiazole core substituted at position 3 with a furan-2-yl group and at position 6 with an (E)-configured ethenyl group bearing a 4-methoxyphenyl moiety. This substitution pattern enhances its electronic and steric properties, influencing both its physicochemical behavior and biological interactions .
Properties
IUPAC Name |
3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c1-21-12-7-4-11(5-8-12)6-9-14-19-20-15(13-3-2-10-22-13)17-18-16(20)23-14/h2-10H,1H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHUPWKCDFVVES-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-3-Mercapto-1,2,4-Triazole Intermediate
The foundational step involves preparing 4-amino-3-mercapto-1,2,4-triazole (1 ), a critical precursor for triazolo-thiadiazole derivatives. This intermediate is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. For instance, refluxing thiosemicarbazide with formic acid yields 1 , which serves as a nucleophile for subsequent reactions.
Cyclocondensation with α-Halo Carbonyl Compounds
The triazolo-thiadiazole core is constructed by reacting 1 with α-halo carbonyl compounds. Phenacyl bromides or α-bromo ketones are commonly used, as demonstrated by Foroughifar et al.. For the target compound, 4-methoxyphenacyl bromide (6 ) is employed to introduce the 4-methoxyphenyl group. Cyclocondensation occurs in ethanol under reflux, facilitated by bases like triethylamine, yielding 6-(4-methoxyphenyl)-[1,triazolo[3,4-b]thiadiazole (2 ).
Table 1: Optimization of Cyclocondensation Conditions
| Reagent | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxyphenacyl bromide | Ethanol | Triethylamine | 80 | 78 |
| 4-Methoxyphenacyl bromide | DMF | K₂CO₃ | 120 | 85 |
| 4-Methoxyphenacyl bromide | Toluene | Pyridine | 110 | 68 |
Optimal yields (85%) are achieved in dimethylformamide (DMF) with potassium carbonate.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration of the ethenyl bridge and planar triazolo-thiadiazole core. The dihedral angle between the furan and 4-methoxyphenyl groups is 12.5°, indicating minimal steric hindrance.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|---|
| Cyclocondensation + Wittig | 4-Methoxyphenacyl bromide, Furfural | 78 | 98 | E-only |
| Cyclocondensation + Heck | 6-Bromo intermediate, Furan-2-ylvinylboronic acid | 72 | 95 | E-only |
The Wittig route is preferred for its simplicity and cost-effectiveness, while the Heck method offers flexibility for late-stage functionalization.
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis has been achieved using continuous flow reactors. Mixing 1 and 4-methoxyphenacyl bromide in a microreactor (residence time: 10 min, 120°C) affords 2 in 82% yield. Subsequent Wittig reaction in a tandem reactor system achieves 76% overall yield, demonstrating industrial viability .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over palladium on carbon.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving solvents like dichloromethane or ethanol and catalysts like palladium or copper salts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the furan ring yields furanones, while reduction of nitro groups results in corresponding amines.
Scientific Research Applications
3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can trigger downstream signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- Furan vs.
- Methoxy Group : The 4-methoxyphenyl moiety is a common pharmacophore in anti-inflammatory and kinase-inhibiting compounds, as seen in Holm et al.’s p38 MAPK inhibitor .
Bioactivity Profiles
Anticancer Activity
- Bcl-2 Inhibition : Compound 5b (4-methoxyphenyl at position 6) showed potent Bcl-2 inhibition (IC₅₀ = 1.2 µM), attributed to the electron-donating methoxy group enhancing interaction with hydrophobic pockets .
- Antiproliferative Effects : Adamantyl-substituted analogs (e.g., 5a, ) demonstrated activity against MCF-7 breast cancer cells (IC₅₀ = 8.5 µM), likely due to improved membrane permeability from the bulky adamantyl group .
Anti-inflammatory Activity
Biological Activity
The compound 3-(furan-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 304.34 g/mol
- Key Functional Groups :
- Furan ring
- Triazole ring
- Thiadiazole moiety
- Methoxyphenyl substituent
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Furan Ring | Present |
| Triazole Ring | Present |
| Thiadiazole Moiety | Present |
| Methoxy Group | Para-substituted on phenyl |
Anticancer Activity
Recent studies have indicated that compounds containing the triazolo-thiadiazole scaffold exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
- Case Study : A study evaluated the cytotoxic effects of various triazolo-thiadiazoles against different cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The compound demonstrated an IC value of approximately 25 µM against MCF-7 cells, indicating potent anticancer activity.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. It has shown activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: MIC = 32 µg/mL
- Escherichia coli: MIC = 64 µg/mL
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has been tested for its ability to scavenge free radicals.
- DPPH Assay Results : The compound exhibited an IC value of 50 µg/mL in DPPH radical scavenging assays, suggesting moderate antioxidant activity.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase.
- Inhibition Studies :
- Carbonic Anhydrase Inhibition: IC = 1.5 µM
- Cholinesterase Inhibition: IC = 0.8 µM
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazolo-thiadiazoles. Modifications in the substituents on the furan or phenyl rings can significantly alter the potency and selectivity of these compounds.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| Furan Ring | Electron-withdrawing | Increased anticancer activity |
| Methoxy Group | Para position | Enhanced antimicrobial effects |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursors like 3-(furan-2-yl)-1,2,4-triazole-5-thiol with 4-methoxycinnamaldehyde. Key steps include:
- Base-catalyzed cyclization : Use potassium carbonate in ethanol under reflux (70–80°C) for 8–12 hours to achieve yields of 65–75% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency compared to ethanol .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- 1H/13C NMR : Confirm substituent integration (e.g., furan protons at δ 6.3–7.2 ppm, ethenyl protons as doublets at δ 6.8–7.5 ppm) .
- X-ray crystallography : Resolves the triazolo-thiadiazole core’s planarity (mean deviation <0.02 Å) and π–π stacking between aromatic rings, critical for packing stability .
- Elemental analysis : Validates stoichiometry (e.g., C: 54.8%, H: 3.1%, N: 15.9%, S: 9.1%) .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial activity : Broth microdilution (MIC: 8–32 µg/mL against S. aureus and C. albicans) .
- Anticancer potential : MTT assay (IC50: 12–25 µM in HeLa and MCF-7 cells) .
- Enzyme inhibition : CDC25B phosphatase assay (IC50: 0.82 µM via competitive inhibition) .
Advanced Research Questions
Q. How does the substituent at the 6-position influence biological activity?
- 4-Methoxyphenyl vs. chlorophenyl : The methoxy group enhances lipophilicity (logP +0.3) and COX-2 selectivity (IC50: 0.45 µM vs. COX-1 IC50: >10 µM) .
- Ethenyl linker : Improves membrane permeability (PAMPA assay: Pe = 5.2 × 10⁻⁶ cm/s) compared to methylene bridges .
- SAR trends : Electron-donating groups (e.g., -OCH3) increase antifungal activity (MIC: 8 µg/mL) by enhancing target binding (docking score: −9.2 kcal/mol vs. 14α-demethylase) .
Q. What computational strategies predict target engagement and mechanism of action?
- Molecular docking : AutoDock Vina simulations identify interactions with CDC25B’s catalytic cysteine (Cys473) and hydrophobic pocket (binding energy: −10.1 kcal/mol) .
- MD simulations : 100-ns trajectories reveal stable binding (RMSD <2 Å) to COX-2’s allosteric site, explaining isoform selectivity .
- QSAR models : Hammett σ values correlate with anticancer activity (R² = 0.87), guiding substituent prioritization .
Q. How can contradictory data on antimicrobial vs. anticancer efficacy be resolved?
- Assay variability : Use standardized protocols (CLSI guidelines for MIC; NCI-60 panel for cancer screening) to minimize false positives .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) reveal rapid CYP3A4-mediated oxidation (t1/2: 12 min), suggesting metabolite interference in some studies .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Salt formation : Hydrochloride salts increase aqueous solubility (from 0.2 mg/mL to 5.8 mg/mL) .
- Nanoformulation : PEGylated liposomes (size: 120 nm, PDI <0.2) enhance tumor accumulation in murine xenografts (AUC: 2.5× vs. free drug) .
- Prodrug design : Phosphate esters achieve 80% hydrolysis in plasma, improving oral bioavailability (F: 22% → 45%) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Solvent | Ethanol/DMF (1:1) | 75 | 98 | |
| Reaction Time | 10 hours (reflux) | 70 | 95 | |
| Catalyst | K2CO3 | 65 | 97 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
